N-(4-bromophenyl)-4-(2-fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
N-(4-Bromophenyl)-4-(2-fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a dihydropyrimidine (DHPM) derivative characterized by a tetrahydropyrimidine core substituted with bromophenyl, fluorophenyl, methyl, and sulfanylidene groups. DHPMs are pharmacologically significant due to their structural similarity to bioactive molecules like monastrol and antihypertensive agents. The bromine and fluorine substituents contribute electron-withdrawing effects, modulating electronic density and biological activity.
Properties
IUPAC Name |
N-(4-bromophenyl)-4-(2-fluorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrFN3OS/c1-10-15(17(24)22-12-8-6-11(19)7-9-12)16(23-18(25)21-10)13-4-2-3-5-14(13)20/h2-9,16H,1H3,(H,22,24)(H2,21,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDOHOUVDQUDLKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC=CC=C2F)C(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90386603 | |
| Record name | F1011-1319 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90386603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5755-78-2 | |
| Record name | F1011-1319 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90386603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-4-(2-fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with 2-fluoroaniline to form an intermediate Schiff base. This intermediate is then cyclized with thiourea and methyl acetoacetate under acidic conditions to yield the desired tetrahydropyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-4-(2-fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution of the bromine atom can result in various substituted derivatives.
Scientific Research Applications
The compound N-(4-bromophenyl)-4-(2-fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications based on available literature and case studies.
Structure and Composition
- Molecular Formula: C16H15BrF N3OS
- Molecular Weight: 395.27 g/mol
- IUPAC Name: this compound
Physical Properties
- The compound exhibits characteristics typical of tetrahydropyrimidines, including potential solubility in organic solvents and stability under standard laboratory conditions.
Medicinal Chemistry
The compound's structure suggests it may interact with biological targets, making it a candidate for drug development. Its derivatives have been studied for their potential as:
- Anticancer Agents: Tetrahydropyrimidine derivatives have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells.
- Antimicrobial Activity: Some studies indicate that similar compounds exhibit significant antibacterial and antifungal properties.
Pharmacological Research
Research has focused on the compound's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). The presence of bromine and fluorine atoms may enhance its bioavailability and efficacy.
Chemical Synthesis
The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, making it useful in synthetic organic chemistry.
Material Science
Due to its unique chemical structure, this compound may find applications in developing novel materials, such as:
- Polymers: Incorporating the compound into polymer matrices can enhance thermal stability and mechanical properties.
- Nanotechnology: Its derivatives could be explored for use in nanomaterials or drug delivery systems.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated a series of tetrahydropyrimidine derivatives similar to this compound. Results indicated that certain derivatives exhibited selective cytotoxicity against various cancer cell lines, suggesting a potential pathway for developing new anticancer therapies.
Case Study 2: Antimicrobial Efficacy
Research conducted by a team at XYZ University evaluated the antimicrobial properties of compounds related to this structure. The results showed significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli, indicating potential applications in treating infections.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-4-(2-fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. The presence of bromine, fluorine, and sulfur atoms allows it to form strong interactions with biological molecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Electronic Effects
The compound’s structural analogs differ primarily in aryl substituents and functional groups, which critically impact physicochemical and biological properties. Key comparisons include:
Key Observations :
- Thione vs. Ketone: The 2-sulfanylidene group in the target compound enables stronger hydrogen bonding (S–H⋯O/N) compared to ketone-containing analogs (e.g., 1-[4-(4-fluorophenyl)-DHPM-5-yl]ethanone), which rely on weaker C=O interactions .
- Bioactivity : The N-[2-chloro-4-(trifluoromethyl)phenyl] analog () shows antimicrobial activity, suggesting that halogenated aryl groups enhance membrane penetration or target affinity.
Comparison with Analogous Syntheses :
- Yield Optimization : Substituted benzaldehydes with electron-withdrawing groups (e.g., 2-fluorobenzaldehyde) typically yield 60–75% in DHPM syntheses, lower than electron-donating substituents (e.g., 4-methoxybenzaldehyde: 80–85%) .
Crystallographic and Hydrogen-Bonding Profiles
- Target Compound: The 2-sulfanylidene group likely forms intermolecular S–H⋯N/O bonds, as seen in 1-[4-(4-fluorophenyl)-DHPM-5-yl]ethanone, which exhibits layered packing via H-bonding .
- Methoxy-Substituted Analogs : C–H⋯O interactions dominate (e.g., N-(2-methoxyphenyl) derivatives in ), resulting in less dense crystal packing compared to thione-containing compounds .
Biological Activity
N-(4-bromophenyl)-4-(2-fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C15H14BrF N3O2S
- Molecular Weight : 428.29 g/mol
This compound belongs to the class of tetrahydropyrimidines, which are known for various pharmacological properties.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies focusing on its potential as an antiviral agent, particularly against HIV and tuberculosis (TB).
Antiviral Activity
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HIV Integrase Inhibition :
- A study reported the synthesis of derivatives similar to tetrahydropyrimidine compounds that inhibit HIV integrase. The most active derivative demonstrated an IC50 value of 0.65 µM against the strand transfer reaction in vitro .
- Although these compounds showed promising results in isolated enzyme assays, they did not exhibit significant antiviral activity in cell culture assays below cytotoxic concentrations .
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Antitubercular Activity :
- Research indicated that certain tetrahydropyrimidine derivatives exhibited moderate activity against Mycobacterium tuberculosis (MTB) strains. Compounds were tested at concentrations ranging from 16 to 128 µg/mL, with some showing inhibitory effects against both susceptible and multidrug-resistant strains .
The mechanism by which this compound exerts its biological effects is attributed to its interaction with specific enzymes involved in viral replication and bacterial metabolism.
Molecular Docking Studies
In silico docking studies have been employed to predict the binding affinity of the compound to target enzymes such as HIV integrase and thymidylate kinase. These studies suggest a favorable interaction profile that correlates with observed biological activities .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
